N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes an isopropylphenyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is unique due to its specific isopropyl group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9(2)12-6-4-11(5-7-12)8-13-14-10(3)15/h4-9H,1-3H3,(H,14,15)/b13-8+ |
InChI Key |
KATHQDXALUNWLI-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.